molecular formula C8H9ClN2S B13216796 6-(3-Chloropropyl)imidazo[2,1-b][1,3]thiazole

6-(3-Chloropropyl)imidazo[2,1-b][1,3]thiazole

Katalognummer: B13216796
Molekulargewicht: 200.69 g/mol
InChI-Schlüssel: CMOHOTSIURYFBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-Chloropropyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the chloropropyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloropropyl)imidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with 1,3-dichloropropane under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring system .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

6-(3-Chloropropyl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted imidazo[2,1-b][1,3]thiazole derivatives, while oxidation can introduce hydroxyl or carbonyl functionalities .

Wissenschaftliche Forschungsanwendungen

6-(3-Chloropropyl)imidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:

Wirkmechanismus

The biological activity of 6-(3-Chloropropyl)imidazo[2,1-b][1,3]thiazole is primarily due to its ability to interact with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation. The exact mechanism involves the binding of the compound to the active site of the enzyme, blocking substrate access and thus inhibiting its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(3-Chloropropyl)imidazo[2,1-b][1,3]thiazole is unique due to the presence of the chloropropyl group, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in the synthesis of various biologically active compounds .

Eigenschaften

Molekularformel

C8H9ClN2S

Molekulargewicht

200.69 g/mol

IUPAC-Name

6-(3-chloropropyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C8H9ClN2S/c9-3-1-2-7-6-11-4-5-12-8(11)10-7/h4-6H,1-3H2

InChI-Schlüssel

CMOHOTSIURYFBV-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC2=NC(=CN21)CCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.